Field: Organic Chemistry
Method: The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner.
Field: Materials Science
Method: DEET, the most widely used insect repellent, is shown to serve this role.
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a chemical compound characterized by its molecular formula and a molecular weight of 306.22 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and two ethyl groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
The reactivity of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide can be attributed to its sulfonamide functionality, which can participate in nucleophilic substitution reactions. For instance, it can undergo:
These reactions highlight the compound's versatility in synthetic chemistry .
The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide typically involves several steps:
These methods allow for the efficient production of the compound for research and application purposes .
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide has several potential applications:
Interaction studies involving 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide focus primarily on its potential biological interactions. These include:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, each exhibiting unique characteristics:
Compound Name | Structural Features | Notable Properties |
---|---|---|
N,N-Diethyl-3-methylbenzenesulfonamide | Similar sulfonamide structure without bromine | Antibacterial activity |
4-Chloro-N,N-diethyl-3-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially similar biological activity |
N,N-Diethyl-p-toluenesulfonamide | Different aromatic substitution | Known for its use in organic synthesis |
These comparisons illustrate how variations in halogen substitution and aromatic structure can influence the biological and chemical properties of related compounds, emphasizing the uniqueness of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide within this class .